molecular formula C9H8ClFO B8737356 1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE

1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE

Cat. No.: B8737356
M. Wt: 186.61 g/mol
InChI Key: GFIORDHSLVLZLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE is an organic compound with the molecular formula C9H8ClFO It is a derivative of propiophenone, characterized by the presence of a chlorine and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of halogen atoms can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

    1-(4-Chloro-2-fluorophenyl)propan-1-one: A closely related compound with a different substitution pattern on the phenyl ring.

Uniqueness: 1-(5-CHLORO-2-FLUOROPHENYL)-1-PROPANONE is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

1-(5-chloro-2-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H8ClFO/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3

InChI Key

GFIORDHSLVLZLD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(5-chloro-2-fluorophenyl)propan-1-ol (850 mg, 4.5 mmol) and pyridinium chlorochromate (1.7 g, 7.9 mmol) in methylene chloride (30 mL) was stirred at room temperature for 3 hours. The reaction mixture was diluted with methylene chloride (20 mL), filtered over Celite, and evaporated in vacuo to afford a residue that was purified by flash chromatography (silica, 12 g, ISCO, 0-30% ethyl acetate in heptane) to afford the title compound as a pale yellow oil (550 mg, 65%). 1H NMR (400 MHz, CDCl3) δ 7.38 (dd, J=8.8, 4.8 Hz, 1H), 7.16 (dd, J=8.3, 3.0 Hz, 1H), 7.09 (ddd, J=8.8, 7.7, 3.0 Hz, 1H), 2.95 (q, J=7.2 Hz, 2H), 1.21 (t, J=7.2 Hz, 3H).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
65%

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